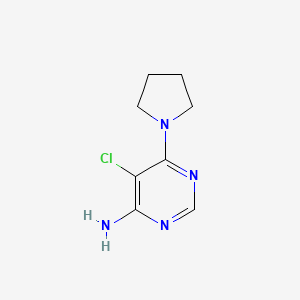

5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine

Vue d'ensemble

Description

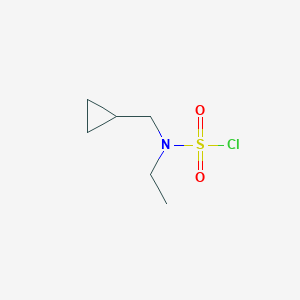

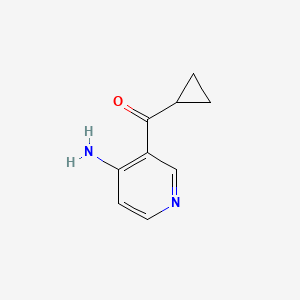

“5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1694836-50-4 . It has a molecular weight of 198.65 . The IUPAC name for this compound is 5-chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine .

Molecular Structure Analysis

The InChI code for “5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is 1S/C8H11ClN4/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) . This code provides a specific textual identifier for the compound’s molecular structure .

Physical And Chemical Properties Analysis

“5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is a powder that is stored at room temperature .

Applications De Recherche Scientifique

Application in Cancer Research

- Specific Scientific Field : Cancer Research .

- Summary of the Application : This compound has been used in the development of a novel series of 5-chloro-indole-2-carboxylate and pyrrolo [3,4-b]indol-3-ones derivatives as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity .

- Results or Outcomes : The cell viability assay results revealed that none of the compounds tested were cytotoxic, and that the majority of those tested at 50 µM had cell viability levels greater than 87%. Compounds had significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM .

Application in Drug Discovery

- Specific Scientific Field : Drug Discovery .

- Summary of the Application : The compound is part of the pyrrolidine class, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Application in Androgen Receptor Modulation

- Specific Scientific Field : Androgen Receptor Modulation .

- Summary of the Application : The compound has been used in the synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) .

Application in Antitrypanosomal and Antiplasmodial Activities

- Specific Scientific Field : Antitrypanosomal and Antiplasmodial Activities .

- Summary of the Application : The compound has been used in the synthesis of new 2-aminopyrimidine derivatives that have shown promising in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

- Results or Outcomes : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Application in Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

- Specific Scientific Field : Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives .

- Summary of the Application : The compound has been used in the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives. These derivatives were tested for their in vitro anticancer activity .

- Results or Outcomes : Some of the compounds showed promising cytotoxic effects .

Safety And Hazards

Orientations Futures

While specific future directions for “5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” are not available, pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They are a hot topic in the pesticide field, and new compounds are being explored .

Propriétés

IUPAC Name |

5-chloro-6-pyrrolidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWABFOYIRULEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid](/img/structure/B1529439.png)

![2,6-Dioxaspiro[4.5]decan-9-ol](/img/structure/B1529457.png)